
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a 1-methyl-1H-pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone. One common method includes the reaction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone with bromine in the presence of a suitable solvent like dichloromethane at low temperatures (0°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 1-(1-methyl-1H-pyrrol-3-yl)ethanol.
Oxidation: 1-(1-methyl-1H-pyrrol-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive bromine atom.
Industrial Applications: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also interact with enzymes, inhibiting their activity by forming stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methyl group on the pyrrole ring.
1-(1-Methyl-1H-pyrrol-3-yl)ethanol: Reduced form of the compound.
Uniqueness
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Propiedades
Número CAS |
220270-63-3 |
|---|---|
Fórmula molecular |
C7H8BrNO |
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
2-bromo-1-(1-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |
Clave InChI |
YRELCDYVYXDYBH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
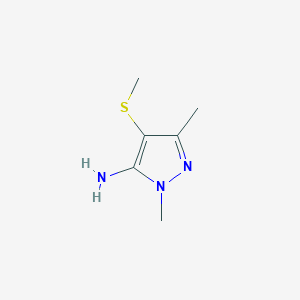
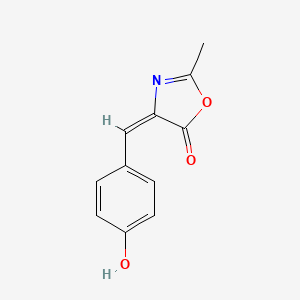
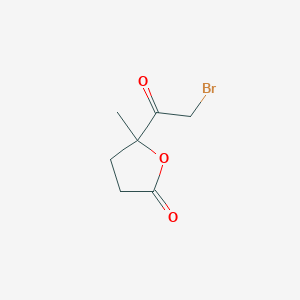
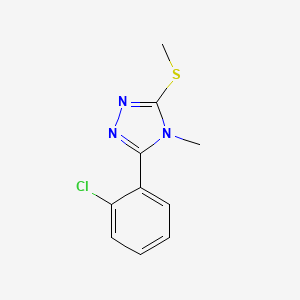
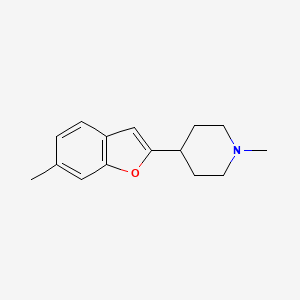
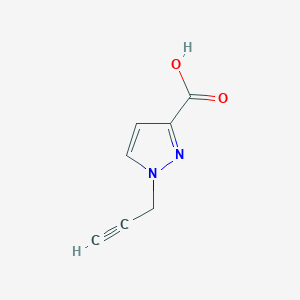

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
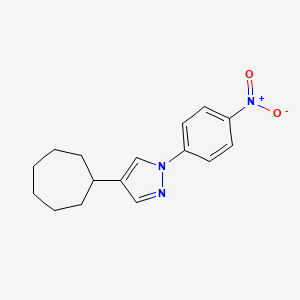
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)


